molecular formula C20H19ClN2O6S B2723189 methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900012-42-2

methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2723189
CAS No.: 900012-42-2
M. Wt: 450.89
InChI Key: BEYMCZJGHRVIFN-UHFFFAOYSA-N
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Description

methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonyl group, and a methoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common method includes the reaction of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with phosphorus oxychloride at 105°C for 3-4 hours. The reaction mixture is then cooled to room temperature, and the solid product is filtered, washed with cold water, and dried under vacuum to obtain the desired intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple pathways involved in inflammation and stress responses makes it a promising candidate for further research and development.

Properties

IUPAC Name

methyl 6-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O6S/c1-28-16-9-8-13(10-14(16)21)30(26,27)11-15-17(19(24)29-2)18(23-20(25)22-15)12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYMCZJGHRVIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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